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Introduction
The galactose (GAL) metabolic pathway in Saccharomyces cerevisiae is a well-established

model system for studying gene regulation in eukaryotes. The activation of the GAL1 gene,

which encodes galactokinase, is tightly regulated by the presence of galactose and the

absence of glucose.[1][2] This system is often utilized in reporter gene assays to assess the

activity of various compounds on a eukaryotic transcriptional regulatory network.

This document provides a detailed protocol for an in vitro assay to evaluate the potential of a

test compound, here exemplified by "M617 TFA," to modulate the activity of the GAL1

promoter. It is important to note that M617 is a known selective agonist for the human galanin

receptor 1 (GALR1).[3] The use of M617 TFA in this context serves as an illustrative example

for assessing off-target effects or for screening compounds against a well-characterized

eukaryotic promoter. The "TFA" (Trifluoroacetic Acid) is a common counterion for synthetic

peptides and its potential effects should be considered in the experimental design.[4][5]

GAL1 Signaling Pathway
The transcriptional regulation of the GAL1 gene is primarily controlled by three proteins: Gal4p,

Gal80p, and Gal3p.[6] In the absence of galactose, the repressor protein Gal80p binds to the

transcriptional activator Gal4p, preventing it from activating gene expression.[6] When

galactose is present, it binds to Gal3p, causing a conformational change that allows Gal3p to
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sequester Gal80p in the cytoplasm.[6] This releases Gal4p, which can then bind to the

upstream activating sequence (UAS) of the GAL1 promoter and recruit the transcriptional

machinery to initiate gene expression.[1][6][7]

Cytoplasm

Nucleus

Galactose

Gal3p (inactive)

 Binds

Gal3p (active)

 Conformational
 Change

Gal80p

 Sequesters

Gal3p-Gal80p Complex

Gal80p

 Nuclear
 Translocation Gal4p

UAS

 Binds

GAL1 Promoter

Reporter Gene
(e.g., LacZ) Transcription

 Activation

 Inhibits

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.yeastgenome.org/locus/S000000224
https://bio.libretexts.org/Bookshelves/Cell_and_Molecular_Biology/Book%3A_Investigations_in_Molecular_Cell_Biology_(O'Connor)/13%3A_Protein_overexpression/13.01%3A_Regulation_of_the_GAL1_promoter
https://www.yeastgenome.org/locus/S000000224
https://www.wikigenes.org/e/gene/e/852308.html
https://www.benchchem.com/product/b10787829?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified GAL1 activation pathway.

Experimental Protocols
This protocol describes a yeast-based reporter gene assay to measure the activation of the

GAL1 promoter. The reporter gene used in this example is lacZ, which encodes the enzyme β-

galactosidase.

Materials and Reagents
Saccharomyces cerevisiae strain containing a GAL1-lacZ reporter plasmid.

Yeast extract Peptone Dextrose (YPD) medium.

Selective medium (e.g., Synthetic Complete without uracil) with 2% raffinose (SC-Ura +

Raffinose).

Induction medium (SC-Ura + 2% Galactose).

Repression medium (SC-Ura + 2% Glucose).

M617 TFA (or other test compound).

Dimethyl sulfoxide (DMSO) for compound dilution.

Phosphate Buffered Saline (PBS).

Z-buffer.

O-Nitrophenyl-β-D-galactopyranoside (ONPG).

96-well microplates.

Spectrophotometer (for measuring cell density at OD600 and absorbance at 420 nm).

Experimental Workflow
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Caption: Workflow for the GAL1-lacZ reporter assay.
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Step-by-Step Protocol
Yeast Culture Preparation:

Inoculate a single colony of the reporter yeast strain into 5 mL of SC-Ura + Raffinose

medium.

Incubate overnight at 30°C with shaking (200 rpm).

The next day, dilute the overnight culture into fresh SC-Ura + Raffinose medium to an

OD600 of 0.1.

Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 ≈ 0.5-0.8).

Compound and Control Preparation:

Prepare a stock solution of M617 TFA in DMSO.

Create a serial dilution of the M617 TFA stock solution in SC-Ura + Raffinose medium to

achieve the desired final concentrations. Ensure the final DMSO concentration is

consistent across all wells and does not exceed 1%.

Prepare positive control wells with 2% galactose and negative control wells with 2%

glucose.

Assay Plate Setup:

Add 100 µL of the mid-log phase yeast culture to each well of a 96-well plate.

Add 10 µL of the diluted M617 TFA, galactose (positive control), or glucose (negative

control) to the respective wells.

Include a vehicle control with DMSO at the same concentration as the compound wells.

Incubate the plate at 30°C for 4-6 hours.

β-Galactosidase Assay (Miller Assay):
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After incubation, measure the final OD600 of the cultures in the microplate reader to

determine cell density.

Centrifuge the plate to pellet the cells.

Remove the supernatant and resuspend the cells in 100 µL of Z-buffer.

Lyse the cells (e.g., by adding 10 µL of 0.1% SDS and 10 µL of chloroform, followed by

vortexing, or by freeze-thaw cycles).

Equilibrate the plate at 28°C for 5 minutes.

Start the reaction by adding 20 µL of ONPG (4 mg/mL in Z-buffer) to each well.

Incubate at 28°C and monitor the development of the yellow color.

Stop the reaction by adding 50 µL of 1 M Na2CO3 when sufficient color has developed.

Measure the absorbance at 420 nm (A420).

Data Analysis:

Calculate the β-galactosidase activity in Miller Units using the following formula: Miller

Units = (1000 * A420) / (t * V * OD600)

Where:

t = reaction time in minutes

V = volume of culture used in mL

OD600 = cell density at the end of the incubation

A420 = absorbance of the reaction product

Data Presentation
The quantitative data from the assay should be summarized in a clear and structured format for

easy comparison.
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Table 1: Effect of M617 TFA on GAL1 Promoter Activity

Treatment
Group

Concentration
(µM)

Mean OD600 (±
SD)

Mean Miller
Units (± SD)

% GAL1
Activation
(Relative to
Positive
Control)

Vehicle Control

(DMSO)
- 0.78 (± 0.05) 1.2 (± 0.3) 0.1%

Negative Control

(Glucose)
2% 0.81 (± 0.06) 0.5 (± 0.2) 0.0%

Positive Control

(Galactose)
2% 0.75 (± 0.04) 1250.0 (± 95.8) 100.0%

M617 TFA 0.1 0.79 (± 0.05) 1.5 (± 0.4) 0.1%

M617 TFA 1 0.77 (± 0.06) 1.3 (± 0.3) 0.1%

M617 TFA 10 0.76 (± 0.05) 1.8 (± 0.5) 0.1%

M617 TFA 100 0.75 (± 0.07) 2.1 (± 0.6) 0.2%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion
The described in vitro assay provides a robust and high-throughput method to assess the effect

of test compounds on the activity of the yeast GAL1 promoter. By using a reporter gene such

as lacZ, the activation or repression of the promoter can be quantified. This protocol can be

adapted to screen compound libraries for potential modulators of this specific eukaryotic gene

expression pathway or to identify potential off-target effects of drugs developed for other

targets. Based on the known function of M617 as a human galanin receptor 1 agonist,

significant activation of the yeast GAL1 promoter would not be expected, and such an assay

would serve to confirm the specificity of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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